N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c1-17-10-4-2-9(3-5-10)12(14)8-13-18(15,16)11-6-7-11/h2-5,11-14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQSSGEOWQVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Cyclopropane
Cyclopropane reacts with chlorosulfonic acid under controlled conditions:
Oxidation of Cyclopropanethiol
Alternative route using thiol oxidation:
- Reagent : Hydrogen peroxide (H₂O₂) in acetic acid.
- Conditions : Room temperature, 12 h.
- Yield : 65–75%.
Synthesis of 2-Hydroxy-2-(4-(Methylthio)Phenyl)Ethylamine
The β-hydroxy amine is synthesized via a three-step sequence:
Aldol Condensation
4-(Methylthio)benzaldehyde reacts with nitromethane in a Henry reaction:
Reduction of Nitro Group
Nitro-to-amine reduction using catalytic hydrogenation:
- Catalyst : Pd/C (10% w/w).
- Conditions : H₂ (1 atm), ethanol, 25°C, 4 h.
- Product : 2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine (90% yield).
Sulfonamide Coupling Methods
The final step involves reacting cyclopropanesulfonyl chloride with the β-hydroxy amine. Three protocols are optimized:
Direct Coupling in Dichloromethane
Coupling via Carbodiimide Activation
Industrial-Scale Coupling
- Solvent : Methyl tert-butyl ether (MTBE).
- Base : Aqueous NaOH (2.5 M).
- Conditions : 25°C, 3 h, continuous stirring.
- Yield : 74% after recrystallization.
Optimization and Challenges
Solvent Effects
Byproduct Management
Data Analysis of Preparation Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Coupling | DCM, Triethylamine, 12 h | 52–58% | >95% | Lab-scale |
| EDC/HOBt Activation | DMF, 6 h | 68% | >98% | Pilot-scale |
| Industrial-Scale | MTBE, NaOH, 3 h | 74% | >99% | Bulk |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (–SO₂–NH–) undergoes nucleophilic substitution under alkaline conditions. The nitrogen's lone pair becomes more accessible in basic media, facilitating reactions with electrophilic agents.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hrs | N-Methylated sulfonamide | 78% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, RT, 3 hrs | Acetylated sulfonamide | 85% | |
| Arylation (Buchwald–Hartwig) | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100°C | Aryl-substituted sulfonamide | 62% |
Key Findings :
-
Alkylation and acylation occur regioselectively at the sulfonamide nitrogen due to its high nucleophilicity.
-
Palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig) introduces aryl groups, enhancing structural diversity for drug-discovery applications.
Oxidation of the Methylthio Group
The –SMe group at the para position of the phenyl ring is susceptible to oxidation, producing sulfoxide or sulfone derivatives.
| Reagent | Conditions | Product | Conversion | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 12 hrs | 4-(Methylsulfinyl)phenyl derivative | 92% | |
| mCPBA | CH₂Cl₂, 0°C → RT, 4 hrs | 4-(Methylsulfonyl)phenyl derivative | 88% |
Mechanistic Insight :
-
H₂O₂ in acetic acid selectively oxidizes –SMe to sulfoxide (–SO–), while mCPBA (meta-chloroperbenzoic acid) achieves full oxidation to sulfone (–SO₂–).
-
Sulfone derivatives exhibit enhanced metabolic stability in preclinical studies .
Hydroxyl Group Functionalization
The secondary alcohol (–CH(OH)–) participates in esterification, etherification, and oxidation reactions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Ac₂O, Pyridine, RT, 2 hrs | Acetyl-protected derivative | 90% | |
| Oxidation (Jones) | CrO₃, H₂SO₄, Acetone, 0°C, 1 hr | Ketone derivative | 75% | |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 40°C, 8 hrs | Ether-linked analogs | 68% |
Applications :
-
Esterification protects the hydroxyl group during multistep syntheses.
-
Oxidation to ketone introduces electrophilic sites for further functionalization (e.g., Grignard additions).
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under acidic or radical conditions.
| Reagent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| HBr (48%) | HOAc, 70°C, 5 hrs | Bromoalkane sulfonamide | Ring-opening + HBr addition | |
| AIBN, Bu₃SnH | Benzene, reflux, 12 hrs | Linear hydrocarbon chain | Radical-induced cleavage |
Notable Observations :
-
Acidic conditions (HBr/HOAc) lead to electrophilic addition across the cyclopropane ring, yielding brominated products.
-
Radical initiators (AIBN) with Bu₃SnH induce homolytic cleavage, producing linear alkanes.
Suzuki–Miyaura Cross-Coupling
The aryl bromide intermediate (derived from bromination of the phenyl ring) engages in palladium-catalyzed cross-coupling.
| Boron Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl sulfonamide | 74% | |
| Vinylboronic ester | Pd(dppf)Cl₂, K₃PO₄, DMF, 80°C | Alkenyl-substituted derivative | 65% |
Synthetic Utility :
-
Enables late-stage diversification of the aryl group for structure-activity relationship (SAR) studies.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or radical-mediated transformations.
| Conditions | Product | Key Insight | Reference |
|---|---|---|---|
| UV (254 nm), Benzophenone sensitizer | Cyclobutane-fused analog | Stereoselective dimerization | |
| UV (365 nm), H₂O₂ | Hydroxylated cyclopropane derivative | Radical hydroxylation at C2 position |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide exhibit anticancer activity. Studies have shown that derivatives of this compound can selectively induce apoptosis in cancer cell lines. For example, in vitro assays demonstrated effective cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .
Mechanism of Action
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of cell proliferation : The compound appears to interfere with cell cycle progression.
- Induction of apoptosis : It may activate intrinsic apoptotic pathways, leading to programmed cell death.
- Modulation of signaling pathways : The compound may influence key signaling cascades involved in tumor growth and metastasis.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Preliminary studies suggest that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
Agricultural Applications
The compound has potential applications as a fungicide in agricultural settings. Research indicates that it can be incorporated into formulations aimed at controlling plant pathogens. Its efficacy in preventing the spread of fungal diseases in crops could be significant for sustainable agriculture practices .
Biochemical Interactions
This compound may also serve as an enzyme inhibitor. Studies have identified its potential to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's . This suggests further exploration into its role as a therapeutic agent in neurological disorders.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against clinical isolates of Staphylococcus aureus. The study concluded that modifications to the methylthio group enhanced its antibacterial activity significantly, providing insights into structure-activity relationships.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Beta 3-Adrenoceptor (Beta 3-AR) Agonists
Beta 3-AR agonists like CGP 12177 share sulfonamide functional groups but differ in substituents. CGP 12177 acts as a beta 3-AR agonist and beta 1/2-AR antagonist, demonstrating species-specific efficacy challenges: compounds effective in rodents often show reduced potency in humans due to receptor divergence . While N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide’s cyclopropane group may enhance selectivity, its efficacy in humans remains speculative without direct data.
Key Differences:
- Receptor Specificity : CGP 12177 targets beta 3-AR but antagonizes beta 1/2-AR, whereas the cyclopropane sulfonamide’s receptor profile is uncharacterized.
- Pharmacokinetics : Cyclopropane’s strain may improve metabolic stability compared to linear alkyl chains in traditional beta 3-AR agonists.
Patent-Based Sulfonamide Derivatives
Compounds such as N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide () share methylthio-phenyl and sulfonamide motifs but incorporate complex glycosylated and branched structures.
Comparative Analysis:
Organophosphate Compounds with Methylthio Groups
Fenamiphos () is an organophosphate insecticide containing a 4-(methylthio)phenyl group but differs critically in its phosphoramidate backbone. Unlike sulfonamides, organophosphates inhibit acetylcholinesterase, leading to neurotoxicity. The target compound’s sulfonamide group likely reduces acute toxicity, making it safer for therapeutic use .
Indole-Fused Sulfonamides
Synthetic routes for N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide () involve iodination and Cs2CO3-mediated coupling. In contrast, the target compound’s cyclopropane ring may require specialized methods (e.g., Simmons-Smith cyclopropanation), highlighting divergent synthetic challenges .
Research Findings and Implications
- Therapeutic Potential: Structural parallels to beta 3-AR agonists suggest possible metabolic applications, but human efficacy requires validation due to interspecies receptor differences .
- Synthetic Feasibility : The cyclopropane motif demands advanced techniques, whereas methylthio-phenyl incorporation is well-established across drug classes .
- Safety Profile: Sulfonamide-based design likely avoids organophosphate toxicity, favoring pharmaceutical development .
Biological Activity
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H15NO3S
- Molecular Weight : 253.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of certain enzymes involved in inflammatory pathways, particularly cyclooxygenases (COXs) and lipoxygenases (LOXs), which are critical in the biosynthesis of prostaglandins and leukotrienes.
-
Modulation of Receptor Activity : It has been shown to interact with various receptors, including:
- Serotonin Receptors : Exhibiting affinity for 5-HT1A and 5-HT2A receptors, influencing mood and anxiety-related behaviors.
- Dopamine Receptors : Potentially affecting dopaminergic signaling pathways, which may have implications in neuropsychiatric disorders.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, reducing oxidative stress in cellular models, which is crucial for protecting against cellular damage.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- Analgesic Activity : Animal studies indicate that administration of the compound leads to a marked reduction in pain responses in models of acute and chronic pain.
- Neuroprotective Effects : Research has suggested that this compound may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Inflammatory Models :
- A study conducted on a rat model of arthritis demonstrated that treatment with the compound resulted in decreased joint swelling and reduced levels of inflammatory markers compared to controls.
-
Neuroprotective Study :
- In a cell culture study using SH-SY5Y neuroblastoma cells, the compound was found to significantly reduce cell death induced by hydrogen peroxide exposure, suggesting its potential utility in neuroprotection.
-
Pain Management Research :
- A double-blind placebo-controlled trial assessed the analgesic effects in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among those treated with the compound compared to placebo.
Data Summary
Q & A
Q. How can researchers optimize the synthetic yield of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide?
Methodological Answer: Synthetic optimization requires a stepwise approach:
- Reagent stoichiometry: Adjust molar ratios of cyclopropanesulfonyl chloride and the hydroxyethyl intermediate to minimize side reactions.
- Temperature control: Maintain reaction temperatures between 0–5°C during sulfonamide bond formation to prevent decomposition .
- Purification: Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via TLC (Rf ~0.3 in 3:7 hexane:EtOAc) and HPLC (>95% purity) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show [M+H]+ matching the molecular formula (C₁₃H₁₇NO₃S₂, exact mass: 311.06 g/mol) .
- Infrared (IR) Spectroscopy: Detect O–H stretching (3300–3500 cm⁻¹) and sulfonamide S=O bonds (1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data across different synthetic batches?
Methodological Answer: Contradictions often arise from:
- Solvent effects: Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) for NMR comparisons .
- Impurity interference: Use preparative HPLC to isolate trace contaminants and re-analyze via high-resolution MS (HRMS) to identify byproducts (e.g., hydrolyzed intermediates) .
- Crystallinity differences: Compare X-ray diffraction data of crystalline forms to rule out polymorphic variations affecting spectral profiles .
Q. What strategies are effective for studying the biological activity of this sulfonamide derivative?
Methodological Answer:
- In vitro assays:
- Enzyme inhibition: Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes like carbonic anhydrase .
- Cell viability: Test antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) .
- Metabolic stability: Incubate with liver microsomes (rat/human) to assess CYP450-mediated degradation via LC-MS quantification of parent compound depletion .
Q. How can polymorphic forms of this compound be characterized, and why is this critical for pharmacological studies?
Methodological Answer:
Q. What computational methods are suitable for predicting the sulfonamide’s binding affinity to target proteins?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with active sites (e.g., COX-2). Validate poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
- QSAR modeling: Corrogate substituent effects (e.g., methylthio vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported biological activity data?
Methodological Answer:
- Standardize assay conditions: Adhere to CLSI guidelines for cell culture (e.g., passage number, serum concentration) .
- Negative controls: Include vehicle (DMSO) and reference inhibitor (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
- Inter-laboratory validation: Share compound aliquots and protocols with collaborating labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
